Tétrafluoroborate de triphénylsulfonium

Vue d'ensemble

Description

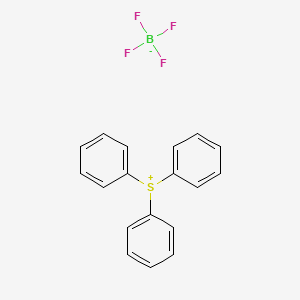

Triphenylsulfonium Tetrafluoroborate is a chemical compound with the molecular formula C18H15BF4S. It is a white to almost white powder or crystalline substance that is soluble in methanol . This compound is widely used as a photoinitiator in various polymerization processes due to its ability to generate strong acids upon exposure to light .

Applications De Recherche Scientifique

Triphenylsulfonium Tetrafluoroborate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Triphenylsulfonium Tetrafluoroborate is primarily used as a photoinitiator in the field of polymer science . Its primary targets are vinyl and heterocyclic monomers, which it helps to polymerize .

Mode of Action

Triphenylsulfonium Tetrafluoroborate acts as a powerful initiator of cationic polymerization . Upon exposure to ultraviolet light, it generates a strong acid that can initiate the polymerization of epoxy resins . This process is highly efficient, making Triphenylsulfonium Tetrafluoroborate a valuable tool in the production of polymers .

Biochemical Pathways

The action of Triphenylsulfonium Tetrafluoroborate primarily affects the polymerization pathway of vinyl and heterocyclic monomers . The compound’s ability to generate a strong acid upon exposure to UV light triggers the polymerization process, leading to the formation of complex polymer structures .

Result of Action

The primary result of Triphenylsulfonium Tetrafluoroborate’s action is the formation of polymers from vinyl and heterocyclic monomers . This process is crucial in the production of various types of plastics and resins, contributing to a wide range of applications in industries such as construction, automotive, and electronics .

Action Environment

The efficacy and stability of Triphenylsulfonium Tetrafluoroborate are influenced by several environmental factors. For instance, the compound’s photoinitiator activity requires the presence of UV light . Additionally, it should be stored under inert gas and in a cool, dry place to prevent it from absorbing moisture .

Analyse Biochimique

Biochemical Properties

Triphenylsulfonium Tetrafluoroborate plays a crucial role in biochemical reactions, particularly in photoinitiated cationic polymerization. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with photoinitiators and catalysts in polymerization reactions, facilitating the formation of polymers by generating reactive intermediates upon exposure to light . The nature of these interactions involves the cleavage of carbon-sulfur bonds, leading to the formation of radical fragments and strong Brønsted acids, which initiate the polymerization process .

Cellular Effects

Triphenylsulfonium Tetrafluoroborate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance charge injection and transport in polymer light-emitting diodes, indicating its potential impact on cellular electrical properties . Additionally, its role as a photoinitiator suggests that it can induce changes in cellular metabolism by generating reactive intermediates that interact with cellular components.

Molecular Mechanism

The molecular mechanism of Triphenylsulfonium Tetrafluoroborate involves its ability to generate strong acids upon exposure to light. This process begins with the absorption of light, leading to the cleavage of carbon-sulfur bonds and the formation of radical fragments . These radicals then interact with biomolecules, initiating a cascade of reactions that result in polymerization. The compound’s ability to generate strong Brønsted acids is a key factor in its effectiveness as a photoinitiator .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triphenylsulfonium Tetrafluoroborate change over time. The compound is known to be stable under inert gas conditions but can degrade when exposed to moisture or air . Long-term studies have shown that its effectiveness as a photoinitiator can diminish over time due to degradation, which can impact its ability to initiate polymerization reactions. Additionally, the compound’s stability and degradation can influence its long-term effects on cellular function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Triphenylsulfonium Tetrafluoroborate vary with different dosages in animal models. At low doses, it has been observed to effectively initiate polymerization without causing significant toxic effects . At high doses, the compound can exhibit toxic or adverse effects, including severe skin burns and eye damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

Triphenylsulfonium Tetrafluoroborate is involved in various metabolic pathways, particularly those related to polymerization reactions. It interacts with enzymes and cofactors that facilitate the formation of polymers by generating reactive intermediates . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The compound’s role in generating strong acids also suggests its involvement in acid-catalyzed metabolic pathways .

Transport and Distribution

Within cells and tissues, Triphenylsulfonium Tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins. Its solubility in methanol and other solvents facilitates its distribution within cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with cellular components, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of Triphenylsulfonium Tetrafluoroborate is crucial for its activity and function. It is known to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its effectiveness as a photoinitiator and its overall impact on cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triphenylsulfonium Tetrafluoroborate can be synthesized through the reaction of triphenylsulfonium chloride with sodium tetrafluoroborate. The reaction typically occurs in an organic solvent such as acetonitrile, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of Triphenylsulfonium Tetrafluoroborate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, and the product is often purified through multiple recrystallization steps to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: Triphenylsulfonium Tetrafluoroborate undergoes various chemical reactions, including:

Photochemical Reactions: Upon exposure to UV light, it undergoes carbon-sulfur bond cleavage, leading to the formation of radical fragments.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

Photochemical Reactions: UV light (190-365 nm) is commonly used to initiate these reactions.

Substitution Reactions: Common nucleophiles such as halides and alkoxides are used under mild conditions.

Major Products Formed:

Photochemical Reactions: The major products include diphenylsulfide, biphenyl, and various phenyl-substituted biphenyls.

Substitution Reactions: The products depend on the nucleophile used but typically include substituted sulfonium salts.

Comparaison Avec Des Composés Similaires

Diphenylphenacylsulfonium Tetrafluoroborate: Similar in structure but contains a phenacyl group instead of a third phenyl group.

Triphenylsulfonium Triflate: Similar in function but has a triflate anion instead of a tetrafluoroborate anion.

Uniqueness: Triphenylsulfonium Tetrafluoroborate is unique due to its high efficiency as a photoinitiator and its ability to generate strong acids upon light exposure. This makes it particularly useful in applications requiring precise control over polymerization processes .

Propriétés

IUPAC Name |

triphenylsulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWMEMGVYYTCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BF4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375391 | |

| Record name | Triphenylsulfonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437-13-8 | |

| Record name | Triphenylsulfonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulfonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Triphenylsulfonium Tetrafluoroborate facilitate photopolymerization?

A1: Triphenylsulfonium Tetrafluoroborate acts as a photoinitiator in cationic polymerization reactions. Upon exposure to UV light, it undergoes photolysis, generating both radical and cationic species . These reactive species then interact with monomers, initiating the polymerization process. Notably, research indicates that Triphenylsulfonium Tetrafluoroborate shows higher reactivity towards vinyl ether groups compared to methacrylate groups in both radical and cationic polymerization mechanisms .

Q2: What are the limitations of using Triphenylsulfonium Tetrafluoroborate in photopolymerization systems with potassium trioxalatoferrate(III)?

A2: While Triphenylsulfonium Tetrafluoroborate is an effective photoinitiator, its interaction with potassium trioxalatoferrate(III) in photopolymerization systems can be inefficient. Studies show that the photolytically generated ˙CO⊖2 radicals react more favorably with the iron(III) complex than with Triphenylsulfonium Tetrafluoroborate . This competitive reaction significantly reduces the effectiveness of Triphenylsulfonium Tetrafluoroborate in generating the phenyl radicals necessary for polymerization initiation.

Q3: Can Triphenylsulfonium Tetrafluoroborate be used in visible light photoinitiating systems?

A3: Research suggests that while Triphenylsulfonium Tetrafluoroborate is typically activated by UV light, it can function in a visible light system when combined with specific components. Studies show that a system incorporating a halogenated xanthene dye, an aromatic amine (like N,N-dimethylaniline), and Triphenylsulfonium Tetrafluoroborate can efficiently initiate the cationic polymerization of certain epoxy monomers upon exposure to visible light . This broadened applicability is attributed to the combined action of the dye's visible light absorption, the amine's electron-donating properties, and the Triphenylsulfonium Tetrafluoroborate's ability to generate initiating species.

Q4: Are there alternative compounds to Triphenylsulfonium Tetrafluoroborate for initiating cationic polymerization?

A4: Yes, Diphenyliodonium chloride (Ph2I⊕Cl⊖) has been investigated as an alternative photoinitiator for cationic polymerization . When used in conjunction with potassium trioxalatoferrate(III) and acrylamide, Diphenyliodonium chloride effectively induced radical photopolymerization. Importantly, this system exhibited a correlation between the quantum yield of radical formation and the square root of the Diphenyliodonium chloride concentration. This suggests a potential for fine-tuning polymerization rates by adjusting the concentration of the photoinitiator.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.